2-Cyclohexyl-N,N-bis(4-methylphenyl)aniline
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Overview
Description
2-Cyclohexyl-N,N-bis(4-methylphenyl)aniline, also known as 4,4’-Cyclohexylidenebis[N,N-bis(4-methylphenyl)aniline], is a chemical compound with the molecular formula C46H46N2 and a molecular weight of 626.87 g/mol . This compound is characterized by its cyclohexyl group attached to a bis(4-methylphenyl)aniline structure, making it a unique and versatile molecule in various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyclohexyl-N,N-bis(4-methylphenyl)aniline typically involves the reaction of cyclohexanone with N,N-bis(4-methylphenyl)aniline under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and efficiency. The process may include steps such as purification and crystallization to obtain the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
2-Cyclohexyl-N,N-bis(4-methylphenyl)aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents.
Substitution: The compound can undergo substitution reactions, particularly electrophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Conditions typically involve the use of catalysts like Lewis acids.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or alcohols, while substitution reactions may introduce various functional groups onto the aromatic rings .
Scientific Research Applications
2-Cyclohexyl-N,N-bis(4-methylphenyl)aniline has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties.
Mechanism of Action
The mechanism of action of 2-Cyclohexyl-N,N-bis(4-methylphenyl)aniline involves its interaction with specific molecular targets and pathways. In the context of OLEDs, the compound acts as a hole transport material, facilitating the movement of positive charges within the device. This is achieved through its high hole mobility and favorable electronic properties .
Comparison with Similar Compounds
Similar Compounds
N,N-bis(4-methylphenyl)aniline: Lacks the cyclohexyl group, resulting in different electronic properties.
Cyclohexylamine: Contains a cyclohexyl group but lacks the bis(4-methylphenyl)aniline structure.
N,N-diphenylamine: Similar structure but without the methyl groups on the phenyl rings.
Uniqueness
2-Cyclohexyl-N,N-bis(4-methylphenyl)aniline is unique due to its combination of a cyclohexyl group and bis(4-methylphenyl)aniline structure, which imparts distinct electronic and physical properties. This makes it particularly valuable in applications such as OLEDs, where high hole mobility is essential .
Properties
CAS No. |
89900-17-4 |
---|---|
Molecular Formula |
C26H29N |
Molecular Weight |
355.5 g/mol |
IUPAC Name |
2-cyclohexyl-N,N-bis(4-methylphenyl)aniline |
InChI |
InChI=1S/C26H29N/c1-20-12-16-23(17-13-20)27(24-18-14-21(2)15-19-24)26-11-7-6-10-25(26)22-8-4-3-5-9-22/h6-7,10-19,22H,3-5,8-9H2,1-2H3 |
InChI Key |
HQGSOKHUMAUNPH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)N(C2=CC=C(C=C2)C)C3=CC=CC=C3C4CCCCC4 |
Origin of Product |
United States |
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